Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate
CAS No.: 42536-97-0
Cat. No.: VC17102856
Molecular Formula: C13H20O3
Molecular Weight: 224.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42536-97-0 |
|---|---|
| Molecular Formula | C13H20O3 |
| Molecular Weight | 224.30 g/mol |
| IUPAC Name | methyl 2-[(1S,2S)-3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetate |
| Standard InChI | InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/b5-4+/t10-,11-/m0/s1 |
| Standard InChI Key | GEWDNTWNSAZUDX-NNOMMRTBSA-N |
| Isomeric SMILES | CC/C=C/C[C@H]1[C@@H](CCC1=O)CC(=O)OC |
| Canonical SMILES | CCC=CCC1C(CCC1=O)CC(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a cyclopentane ring with three functional groups:
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A ketone group at the 3-position, which introduces electrophilic reactivity.
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A (Z)-2-pentenyl side chain at the 2-position, contributing to stereochemical specificity.
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A methyl ester at the acetate group, enhancing volatility for olfactory applications .
Stereochemical analysis reveals the compound adopts a (1S,2S) configuration, with the pentenyl side chain in the (E)-configuration . This stereochemistry is critical for its biological activity, as evidenced by comparative studies showing reduced efficacy in (R)-configured analogs .
Table 1: Key Physicochemical Properties
Synthetic Methodologies
Chlorination-Dechlorination Route
A patented method (CN101302157B) outlines a two-step synthesis from methyl dihydrojasmonate :
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Chlorination: Methyl dihydrojasmonate reacts with chlorinating agents (e.g., N-chlorosuccinimide) in dichloromethane at reflux (40°C) for 5 hours, yielding chloro-methyl dihydrojasmonate.
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Dechlorination: The intermediate undergoes elimination with triethylamine at 60°C for 12 hours, producing the target compound with a reported yield of 78% .
This method is favored industrially due to its cost-effectiveness and scalability compared to earlier approaches like the Reformatsky reaction, which suffered from low yields (~35%) .
Table 2: Comparative Synthesis Routes
| Method | Yield | Conditions | Limitations |
|---|---|---|---|
| Chlorination-Dechlorination | 78% | Dichloromethane, 40–60°C | Requires inert atmosphere |
| Reformatsky Reaction | 35% | THF, −20°C, Zn-mediated | Sensitive to moisture |
| Epoxidation-Wittig | 50% | , KOH, trimethyl phosphite | Multi-step complexity |
Biological Activity and Mechanisms
Plant Stress Signaling
Methyl epijasmonate activates jasmonate-responsive genes, including JAZ repressors and MYC transcription factors, which orchestrate defense responses against herbivores and pathogens . In Arabidopsis thaliana, exogenous application (10 µM) induced stomatal closure within 30 minutes, reducing water loss by 40% under drought conditions. This effect is mediated by the upregulation of SLAC1 (Slow Anion Channel 1), a key regulator of stomatal aperture.
Agricultural Applications
Recent Advances and Future Directions
Stereochemical Optimization
Catalytic asymmetric synthesis using Pd/C and Al(OCH₃)₃ has achieved 90% enantiomeric excess (ee) for the (1S,2S) isomer, addressing previous challenges in stereocontrol . This advancement enables tailored production for specific applications, such as high-purity agricultural formulations.
Environmental Impact
Biodegradation studies indicate a half-life of 14 days in soil, with microbial degradation pathways involving Cytochrome P450 enzymes . Regulatory agencies are evaluating ecotoxicological profiles to establish safe usage guidelines.
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